2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride
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Overview
Description
2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride is a chemical compound that features a trifluoromethyl group, a chloro group, and a methylamine group attached to a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests and have applications in human and veterinary medicine .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of tfmp derivatives, including this compound, may influence their pharmacokinetic profile .
Result of Action
Tfmp derivatives are known to have significant biological activities, suggesting that they may induce various molecular and cellular effects .
Action Environment
The unique physicochemical properties of tfmp derivatives may influence their interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired chemical specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and developing new biochemical assays.
Industry: The compound is used in the production of materials with specific chemical and physical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Fluoropyridines: These compounds share the trifluoromethyl group and are used in various pharmaceutical and agrochemical applications.
Uniqueness
2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in drug development and other applications requiring robust chemical performance.
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-4(2-12)1-5(3-13-6)7(9,10)11;/h1,3H,2,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAONAIAOGFKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725501 |
Source
|
Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-69-9 |
Source
|
Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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